ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate
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Overview
Description
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is an organic compound that features a quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate typically involves the reaction of 2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate involves its interaction with specific molecular targets. The quinazoline ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate: shares similarities with other quinazoline derivatives.
2,4-Dichloro-5-quinazolinyl derivatives: These compounds have similar core structures but may differ in their functional groups and substituents.
Uniqueness
The presence of the ethyl ester and the specific substitution pattern on the phenoxy group makes this compound unique. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate, with the CAS number 339015-14-4, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C18H14Cl2N2O4S
- Molecular Weight : 425.29 g/mol
- Boiling Point : 578.0 ± 60.0 °C (predicted)
- Density : 1.54 ± 0.1 g/cm³ (predicted)
- pKa : 9.87 ± 0.20 (predicted) .
Structure
The compound features a quinazoline moiety, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of dichloro and sulfanyl groups enhances its potential interaction with biological targets.
Anticancer Properties
Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated low IC50 values against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Ethyl 2-{...} | HCT-116 | 1.9 |
Ethyl 2-{...} | MCF-7 | 2.3 |
Doxorubicin | HCT-116 | 3.23 |
These results indicate that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Research into related quinazoline derivatives has shown effective inhibition against bacterial strains, suggesting that this compound might also possess similar activities .
The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cellular proliferation and survival. For instance, some studies have indicated that these compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, leading to reduced virulence .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several quinazoline derivatives and tested their anticancer activity against different cell lines. Ethyl 2-{...} was among the compounds tested, showing promising results in inhibiting tumor growth in vitro.
Findings:
- Cell Viability : Significant reduction in viability was observed at concentrations as low as 1 µg/mL.
- Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways .
Study on Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of similar compounds found that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.
Results:
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-2-25-16(23)9-26-15-8-14(11(19)7-12(15)20)22-17(24)10-5-3-4-6-13(10)21-18(22)27/h3-8H,2,9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRHYUKUYDOMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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